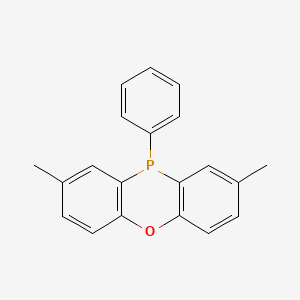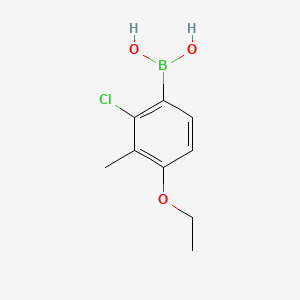
(2-Chloro-4-ethoxy-3-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-4-ethoxy-3-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-ethoxy-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses a palladium catalyst and a diboron reagent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent like tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is becoming more common in industrial settings to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: (2-Chloro-4-ethoxy-3-methylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or water).
Protodeboronation: Radical initiators and specific solvents depending on the desired product.
Major Products:
Suzuki-Miyaura Coupling: Various biaryl compounds, which are important in pharmaceuticals and materials science.
Protodeboronation: The corresponding aryl compounds without the boronic acid group.
科学的研究の応用
(2-Chloro-4-ethoxy-3-methylphenyl)boronic acid is used in various scientific research applications, including:
作用機序
The mechanism of action of (2-Chloro-4-ethoxy-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.
類似化合物との比較
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Methoxy-3-methylphenylboronic acid
Comparison: (2-Chloro-4-ethoxy-3-methylphenyl)boronic acid is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. For example, the chloro and ethoxy groups can provide additional sites for functionalization and can affect the electronic properties of the compound .
特性
分子式 |
C9H12BClO3 |
|---|---|
分子量 |
214.45 g/mol |
IUPAC名 |
(2-chloro-4-ethoxy-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BClO3/c1-3-14-8-5-4-7(10(12)13)9(11)6(8)2/h4-5,12-13H,3H2,1-2H3 |
InChIキー |
CUTWGGKNXXRRJT-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(C=C1)OCC)C)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


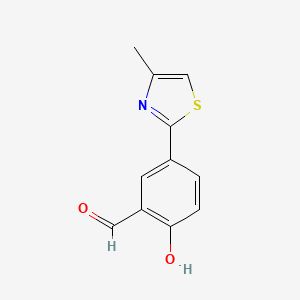
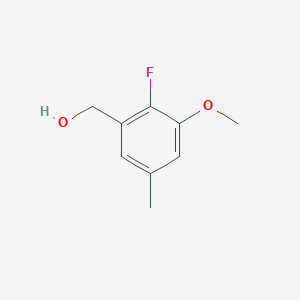
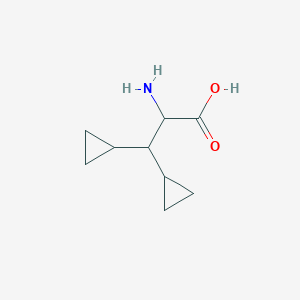


![5-benzhydryl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14769395.png)
![(Z)-ethyl-3-(benzo[b]furan-5-yl)acrylate](/img/structure/B14769396.png)
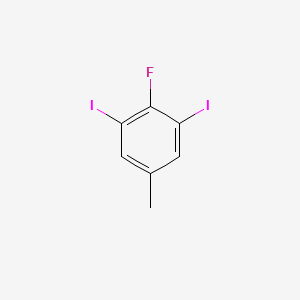
![(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14769411.png)
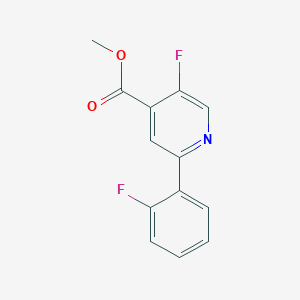
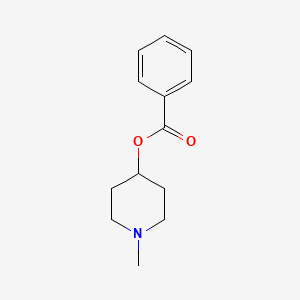
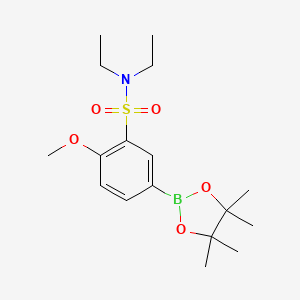
![2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde](/img/structure/B14769442.png)
